3′-Hydroxy-8-O-methylretusin
Description
Contextualization of 3′-Hydroxy-8-O-methylretusin within Natural Product Chemistry
Natural products, chemical compounds produced by living organisms, have historically been a significant source of new medicines and research tools. charite.de this compound, a member of the isoflavonoid (B1168493) class, falls squarely within this important category of molecules. contaminantdb.cametabolomics.jp Isoflavonoids themselves are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities. scielo.br
Structurally, this compound is classified as a 3'-hydroxy,4'-methoxyisoflavonoid. contaminantdb.ca This classification points to its core isoflavone (B191592) backbone, which is characterized by a 3-phenylchromen-4-one structure. The specific nomenclature "this compound" and its synonym, 7,3'-Dihydroxy-8,4'-dimethoxyisoflavone, describe the precise arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on this backbone. contaminantdb.cametabolomics.jp This particular arrangement of functional groups is crucial as it dictates the molecule's physicochemical properties and its interactions with biological systems. ontosight.ai
The compound has been isolated from a variety of plant species, underscoring its role as a secondary metabolite. Documented natural sources include Myroxylon balsamum (Tolu balsam), Dipteryx odorata, and Xanthocercis zambesiaca, all belonging to the Fabaceae (legume) family. contaminantdb.caknapsackfamily.com Its isolation from these plants is often part of broader phytochemical investigations aimed at identifying novel compounds with potential applications.
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one contaminantdb.ca |
| Synonym | 7,3'-Dihydroxy-8,4'-dimethoxyisoflavone metabolomics.jp |
| Molecular Formula | C17H14O6 uni.lu |
| Monoisotopic Mass | 314.07904 Da uni.lu |
| CAS Registry Number | 53947-99-2 knapsackfamily.com |
Significance of this compound in Contemporary Chemical Biology Research
The significance of a natural product in chemical biology often lies in its ability to interact with and modulate biological pathways, making it a valuable tool for research. nih.gov While research on this compound is not as extensive as for some other flavonoids, several studies have highlighted its potential biological activities.
A notable study involving the phytochemical analysis of Halimodendron halodendron identified this compound (referred to in the study as 8-O-methylretusin) and investigated its biological properties. semanticscholar.orgnih.govmdpi.com This research revealed that the compound exhibits moderate antimicrobial activity. Specifically, it was shown to have inhibitory effects against various bacteria and fungi. semanticscholar.orgmdpi.com
In addition to its antimicrobial properties, the same study explored its antioxidant capabilities. semanticscholar.org The compound demonstrated a strong ability to inhibit the bleaching of β-carotene, a measure of antioxidant activity. However, it showed very low activity in scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. semanticscholar.org This suggests a specific mechanism of antioxidant action that may not involve direct radical scavenging.
These findings are significant as they position this compound as a lead compound for further investigation. Its selective biological activities make it a point of interest for understanding the structure-activity relationships of isoflavonoids.
The following table summarizes the reported biological activities of this compound from the study on Halimodendron halodendron.
| Biological Activity | Organism(s) / Assay | Result | Reference |
| Antibacterial Activity | Agrobacterium tumefaciens, Escherichia coli, Pseudomonas lachrymans, Xanthomonas vesicatoria, Bacillus subtilis, Staphylococcus aureus, Staphylococcus haemolyticus | Moderate inhibitory activity | semanticscholar.orgmdpi.com |
| Antifungal Activity | Magnaporthe oryzae spore germination | Highest inhibitory activity among tested isoflavones (IC50: 35.80–67.90 μg/mL) | semanticscholar.org |
| Antioxidant Activity | β-carotene-linoleic acid bleaching assay | Strong activity | semanticscholar.org |
| Antioxidant Activity | DPPH radical scavenging assay | Very low activity (IC50: 587.2 μg/mL) | semanticscholar.org |
Overview of Current Research Landscape concerning this compound
Research has successfully established its chemical structure and fundamental properties through techniques like NMR spectroscopy and mass spectrometry. mdpi.comvt.edu Its inclusion in various chemical and metabolomics databases signifies its recognition within the scientific community as a distinct natural product. metabolomics.jpknapsackfamily.comuni.lugenome.jp
The main area of contemporary investigation revolves around its bioactivity. The findings of moderate antimicrobial and specific antioxidant activities provide a foundation for future research. semanticscholar.orgnih.gov Current studies lay the groundwork for more detailed mechanistic investigations. For instance, future research could explore the specific cellular targets of its antimicrobial action or the pathways involved in its antioxidant effect in the β-carotene bleaching assay.
While it has been identified in several plants, its biosynthesis and ecological role are not well-defined. Furthermore, its potential interactions with human proteins and metabolic pathways remain largely unexplored. genome.jp The existing literature, therefore, serves as a starting point, highlighting this compound as a compound of interest for more focused studies in pharmacology, medicinal chemistry, and chemical biology. The development of synthetic routes to produce the compound and its analogs could also facilitate more extensive biological testing.
Structure
3D Structure
Properties
CAS No. |
53947-99-2 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-6-3-9(7-13(14)19)11-8-23-16-10(15(11)20)4-5-12(18)17(16)22-2/h3-8,18-19H,1-2H3 |
InChI Key |
YYWSNCLFZSMGCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O)O |
melting_point |
212 - 213 °C |
physical_description |
Solid |
Synonyms |
7,3′-Dihydroxy-8,4′-dimethoxyisoflavone; 7-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one; 3'-Hydroxyretusin 8-methyl ether |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of 3′ Hydroxy 8 O Methylretusin
Elucidation of Natural Sources and Distribution of 3′-Hydroxy-8-O-methylretusin
The identification of organisms that produce this compound is the first step toward understanding its biological significance and developing methods for its procurement. Research has identified specific botanical and microbial sources, although the compound appears to be less common than other isoflavonoids like daidzein (B1669772) or genistein (B1671435).
The primary documented botanical source of this compound is Myroxylon balsamum, commonly known as the Tolu balsam tree. contaminantdb.ca This species belongs to the Fabaceae family, which is renowned for its production of a diverse array of flavonoids and isoflavonoids. wikipedia.orgscielo.br While phytochemical studies of the Myroxylon genus have identified numerous other compounds, including triterpenes and other flavonoids like formononetin (B1673546), the presence of this compound is a notable finding. scielo.brwikidata.orgscielo.br
In the microbial realm, direct synthesis of this compound has not been extensively documented. However, research into isoflavonoid (B1168493) production by actinomycetes has revealed that Streptomyces species can produce structurally similar compounds. mdpi.com Specifically, culture filtrates of a Streptomyces strain were found to yield 3′,5,7-trihydroxy-4′,8-dimethoxyisoflavone, a compound differing from this compound only by an additional hydroxyl group on the A ring. mdpi.com This suggests that microbial enzyme systems possess the capability to synthesize complex, substituted isoflavonoid skeletons, highlighting microorganisms as a potential, albeit largely untapped, source for these molecules through biotransformation or de novo synthesis. mdpi.comfrontiersin.orgnih.gov
| Compound | Natural Source Type | Genus/Species | Family/Class | Reference |
|---|---|---|---|---|
| This compound | Botanical | Myroxylon balsamum | Fabaceae | contaminantdb.ca |
| 3′,5,7-Trihydroxy-4′,8-dimethoxyisoflavone (structurally similar) | Microbial | Streptomyces sp. | Actinomycetes | mdpi.com |
The natural production of secondary metabolites like this compound is often influenced by the organism's environment. The geographical distribution of its primary botanical source, Myroxylon balsamum, provides insight into the ecological conditions that favor its production.
Myroxylon balsamum is native to the tropical forests of Latin America, with a range extending from Southern Mexico through Central America and into the Amazon regions of Peru and Brazil. wikipedia.orgcabidigitallibrary.org It typically grows in evergreen humid forests at elevations between 200 and 690 meters, preferring well-drained soils. wikipedia.org The species has also been introduced for balsam production to other tropical regions, including West Africa, India, and Sri Lanka, where it has naturalized. wikipedia.orgcabidigitallibrary.org In some areas, such as Sri Lanka, it has become an invasive species, indicating its adaptability to diverse tropical ecosystems. wikipedia.org The production of phenolic compounds in plants is often a response to biotic and abiotic stressors, suggesting that the synthesis of this compound in M. balsamum may be linked to its interactions within these complex tropical environments.
Advanced Methodologies for the Isolation and Enrichment of this compound
The purification of a specific natural product like this compound from a complex biological matrix requires a multi-step approach involving extraction, enrichment, and fine separation. Modern methodologies focus on maximizing yield and purity while minimizing solvent use and processing time.
Chromatography is the cornerstone of natural product purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. uniag.sk The isolation of isoflavonoids from plant sources like Myroxylon typically involves a combination of chromatographic methods.
A general strategy begins with preliminary fractionation using Column Chromatography (CC) . This technique often employs stationary phases like silica (B1680970) gel (for normal-phase separation based on polarity) or C18-bonded silica (for reversed-phase separation based on hydrophobicity). For separating flavonoids, Sephadex LH-20 , a size-exclusion and adsorption gel, is also commonly used to separate compounds based on molecular size and polarity. uniag.sk
For final purification, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, is the method of choice. uniag.sk Reversed-phase HPLC with a C18 column is highly effective for separating isoflavonoids, using a mobile phase typically consisting of a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. This high-resolution technique is essential for separating structurally similar isoflavonoids from one another.
| Chromatographic Technique | Principle of Separation | Typical Application in Isoflavonoid Isolation |
|---|---|---|
| Column Chromatography (CC) with Silica Gel | Adsorption (Polarity) | Initial fractionation of crude plant extract to separate compounds into groups of differing polarity. |
| Reversed-Phase Column Chromatography (RP-CC) | Partitioning (Hydrophobicity) | Fractionation of extracts containing moderately polar to nonpolar compounds. |
| Sephadex LH-20 Chromatography | Size Exclusion & Adsorption | Separation of phenolic compounds, particularly flavonoids, from other classes of metabolites. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution Partitioning (Hydrophobicity) | Final purification of the target isoflavonoid from a pre-purified fraction to achieve high purity. |
Prior to chromatography, non-chromatographic techniques can be employed to enrich the target compound and remove bulk impurities, improving the efficiency of subsequent purification steps. scielo.brscielo.br
Liquid-Liquid Extraction (LLE) is a fundamental technique used to partition the initial crude extract based on solvent polarity. For an extract from Myroxylon balsamum bark, an initial wash with a nonpolar solvent like hexane (B92381) can remove lipids and waxes. scielo.br Subsequently, the isoflavonoids can be extracted from the aqueous phase into a solvent of intermediate polarity, such as ethyl acetate, which concentrates the flavonoid fraction. scielo.br
Solid-Phase Extraction (SPE) offers a more controlled enrichment step. A crude extract is passed through a cartridge containing a solid adsorbent (e.g., C18 silica). Interfering compounds can be washed away with a weak solvent, after which the desired flavonoids are eluted with a stronger solvent. This process is effective for sample clean-up and concentration. researchgate.net
More recent strategies involve the use of novel solvents like ionic liquids or deep eutectic solvents (DES) , which can be designed for targeted extraction and can sometimes form biphasic systems with the addition of salts, allowing for the separation of the flavonoid-rich phase. scielo.brresearchgate.net
For extracting flavonoids from plant bark, aqueous ethanol (B145695) is a common and effective solvent. researchgate.net The extraction process can be significantly enhanced by Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) , which use microwave or sonic energy to accelerate cell wall disruption and solvent penetration, reducing extraction time and solvent consumption. foodandnutritionjournal.orgresearchgate.net
To determine the ideal conditions, Response Surface Methodology (RSM) is a powerful statistical tool. nih.gov By systematically varying multiple parameters simultaneously (e.g., temperature, time, ethanol concentration), RSM can identify the optimal combination to maximize the extraction yield of this compound. mdpi.comnih.gov For instance, studies on bark extraction have shown that while higher temperatures can increase yield, excessive heat may cause degradation of phenolic compounds, making optimization crucial. foodandnutritionjournal.orgresearchgate.net
| Parameter | Influence on Extraction Efficiency | Optimization Consideration |
|---|---|---|
| Solvent Type & Concentration | Affects the solubility of the target compound. Aqueous ethanol (e.g., 50-70%) is often effective for isoflavonoids. nih.gov | The polarity of the solvent must be matched to the polarity of this compound. |
| Temperature | Increases solvent penetration and diffusion rates but can lead to thermal degradation of the compound. foodandnutritionjournal.org | Finding a balance to maximize extraction without causing decomposition. Optimal temperatures are often in the range of 50-70°C. foodandnutritionjournal.org |
| Extraction Time | Longer times may increase yield up to a point, after which degradation or energy waste can occur. nih.gov | Determining the point of equilibrium where maximum yield is achieved in the shortest time. |
| Solid-to-Liquid Ratio | Affects the concentration gradient driving extraction. Higher solvent volumes can increase yield but lead to dilute extracts. nih.gov | Optimizing the ratio to ensure complete extraction while minimizing solvent waste. |
| Extraction Method | Modern methods like UAE and MAE are generally more efficient than conventional maceration or reflux. researchgate.net | Choice depends on available equipment and scalability of the process. |
Biosynthetic Pathways and Genetic Regulation of 3′ Hydroxy 8 O Methylretusin
Proposed Biosynthetic Routes to 3′-Hydroxy-8-O-methylretusin
The formation of this compound likely originates from the amino acid L-phenylalanine and proceeds through several key isoflavone (B191592) intermediates. The core isoflavone skeleton is assembled first, followed by a sequence of specific modification reactions.
The biosynthesis of all isoflavonoids begins with the general phenylpropanoid pathway. nih.gov The initial precursor is the aromatic amino acid L-phenylalanine . Through the sequential action of three enzymes—phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—L-phenylalanine is converted into p-coumaroyl-CoA . researchgate.netmdpi.com
This activated thioester serves as a primary building block. The first committed step of the flavonoid pathway involves chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone intermediate. researchgate.netmdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to produce a flavanone (B1672756), typically liquiritigenin (in the case of 5-deoxyisoflavonoids). researchgate.netencyclopedia.pub
The crucial branch point leading to isoflavonoids is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme that mediates the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the core isoflavone structure. nih.gov For the pathway to this compound, this would result in the formation of daidzein (B1669772) (7,4'-dihydroxyisoflavone).
From daidzein, a series of specific modifications are required. The most plausible biosynthetic route suggests that calycosin (B1668236) (7,3'-dihydroxy-4'-methoxyisoflavone) is the direct precursor to the final tailoring steps. The pathway to calycosin itself involves two key intermediates:
Formononetin (B1673546) : This 4'-O-methylated isoflavone is a central intermediate in the biosynthesis of many complex isoflavonoids in legumes. encyclopedia.pub It is typically formed from daidzein via the action of an isoflavone 4'-O-methyltransferase (I4'OMT). frontiersin.orgnih.gov An alternative pathway has been identified in some plants where the 4'-O-methylation occurs at the 2-hydroxyisoflavanone stage, prior to dehydration to form the isoflavone. nih.govtandfonline.com
Calycosin : This compound is formed by the hydroxylation of formononetin at the 3' position of the B-ring. wikipedia.org This reaction establishes the dihydroxy-methoxy substitution pattern on the B-ring that is characteristic of 3'-Hydroxy-8-O-methylretusin.
Therefore, the elucidated precursors for the biosynthesis of this compound are L-phenylalanine and malonyl-CoA, leading to the key isoflavone intermediate, calycosin.
The conversion from primary metabolites to this compound requires a series of specific enzymatic reactions. While the enzymes for the final steps have not been characterized for this specific compound, their functions can be inferred from known enzymes in flavonoid biosynthesis.
The proposed enzymatic steps are:
Daidzein to Formononetin : This step is catalyzed by Isoflavone 4'-O-methyltransferase (I4'OMT) . This enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of daidzein. frontiersin.orgnih.govfrontiersin.org
Formononetin to Calycosin : The introduction of a hydroxyl group at the 3' position is catalyzed by Isoflavone 3'-hydroxylase (I3'H) . wikipedia.org This enzyme is typically a cytochrome P450-dependent monooxygenase (CYP). wikipedia.org
Calycosin to 7,3',8-trihydroxy-4'-methoxyisoflavone : This proposed step involves the regioselective hydroxylation of the A-ring at the C-8 position. This reaction would be catalyzed by a putative Isoflavone 8-hydroxylase (I8H) . While a specific I8H for isoflavones is not well-documented, flavonoid 8-hydroxylases (F8H) have been identified in microorganisms. nih.govresearchgate.net These enzymes are often flavin-dependent monooxygenases that can catalyze ortho-hydroxylation adjacent to an existing hydroxyl group (in this case, the C-7 hydroxyl). nih.govtandfonline.com
7,3',8-trihydroxy-4'-methoxyisoflavone to this compound : The final step is the methylation of the newly introduced 8-hydroxyl group. This is catalyzed by a proposed Isoflavone 8-O-methyltransferase (I8OMT) , using SAM as the methyl donor. Plant O-methyltransferases are known for their diversity and can exhibit high regio- and substrate-specificity, although some also show promiscuous activity. nih.govmdpi.com
The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathway starting from the isoflavone intermediate, daidzein.
| Reaction Step | Substrate | Product | Enzyme Class | Putative Enzyme |
|---|---|---|---|---|
| 1 | Daidzein | Formononetin | O-Methyltransferase | Isoflavone 4'-O-methyltransferase (I4'OMT) |
| 2 | Formononetin | Calycosin | Monooxygenase (Cytochrome P450) | Isoflavone 3'-hydroxylase (I3'H) |
| 3 | Calycosin | 7,3',8-Trihydroxy-4'-methoxyisoflavone | Monooxygenase (Flavin-dependent) | Isoflavone 8-hydroxylase (I8H) (Hypothetical) |
| 4 | 7,3',8-Trihydroxy-4'-methoxyisoflavone | 3'-Hydroxy-8-O-methylretusin | O-Methyltransferase | Isoflavone 8-O-methyltransferase (I8OMT) (Hypothetical) |
Mechanistic studies for the specific enzymes that synthesize this compound are not available. However, the catalytic mechanisms for the relevant enzyme families are well understood.
Cytochrome P450 Monooxygenases (CYPs) : Enzymes like the characterized I3'H and the putative P450-type I8H belong to this superfamily. Their catalytic cycle involves the activation of molecular oxygen (O₂) for the insertion of one oxygen atom into the substrate. The enzyme's heme cofactor accepts two electrons, typically transferred from NADPH via a partner enzyme, NADPH-cytochrome P450 reductase. This process generates a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by a "rebound" of the hydroxyl group to the resulting substrate radical, completing the hydroxylation.
Flavin-Dependent Monooxygenases (FMOs) : Should the putative I8H be a flavin-dependent enzyme, its mechanism would differ from a CYP. These enzymes use a flavin cofactor (FAD or FMN). The reduced flavin reacts with O₂ to form a C4a-(hydro)peroxyflavin intermediate. This intermediate is the hydroxylating agent, transferring a hydroxyl group to the electron-rich aromatic ring of the substrate without the need for a reductase partner protein. nih.govresearchgate.net
S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) : The I4'OMT and the putative I8OMT fall into this category. The mechanism involves the direct transfer of a methyl group (CH₃) from the sulfonium (B1226848) center of the SAM cofactor to a hydroxyl group on the isoflavone substrate. mdpi.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2)-like reaction, where the oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic methyl carbon of SAM. This results in the O-methylated isoflavone and S-adenosyl-L-homocysteine (SAH).
Genetic Basis of this compound Production
The genetic framework controlling the production of this compound has not been specifically investigated. Insights must be drawn from studies of isoflavonoid (B1168493) biosynthesis in model legumes like Medicago truncatula and crops such as soybean. nih.govnih.gov
A biosynthetic gene cluster (BGC) for this compound has not been identified. In plants, particularly for secondary metabolites like isoflavonoids, biosynthetic genes are not always co-located in tight, operon-like clusters as seen in microbes. frontiersin.org However, they are often co-ordinately regulated and may sometimes form "metabolic gene clusters" of non-homologous genes that are physically linked and functionally related. frontiersin.org
The identification of the BGC would require genomic and transcriptomic analysis of a known producing plant, such as Myroxylon balsamum. The research strategy would involve:
Sequencing the plant's genome to create a searchable database of genes.
Performing transcriptome analysis (RNA-seq) under conditions where the compound is and is not produced to identify differentially expressed genes.
Searching for candidate genes based on homology to known isoflavonoid biosynthetic enzymes (e.g., PAL, CHS, CHI, IFS, P450s, OMTs).
Investigating the genomic location of these candidate genes to see if they are clustered.
Functional characterization of the candidate genes through heterologous expression in yeast or E. coli to confirm their enzymatic activity.
Studies in Medicago truncatula have shown that while some isoflavonoid genes are loosely clustered, many are distributed throughout the genome but are controlled by the same set of transcription factors. nih.govfrontiersin.org
The regulation of isoflavonoid pathways in legumes is a complex network controlled primarily at the transcriptional level. The expression of the biosynthetic genes is typically orchestrated by a combination of transcription factors (TFs), which respond to both developmental programs and external environmental stimuli. mdpi.com
Key regulators of flavonoid and isoflavonoid biosynthesis include TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.govmdpi.com These proteins often form a ternary complex, known as the MBW complex, which binds to specific cis-regulatory elements in the promoters of the biosynthetic genes (like CHS, IFS, etc.) to activate their transcription in a coordinated manner. mdpi.com
Furthermore, isoflavonoid biosynthesis is famously inducible as a plant defense mechanism. Many isoflavonoids function as phytoalexins, antimicrobial compounds that accumulate rapidly in response to pathogen attack or wounding. nih.govfrontiersin.org Studies in Medicago truncatula cell cultures have demonstrated that different elicitors can trigger distinct regulatory responses. For example, yeast elicitor (a pathogen mimic) induces the entire de novo biosynthetic pathway from early phenylpropanoid genes onwards. pnas.orgoup.com In contrast, the wound signal methyl jasmonate (MJ) may preferentially induce later-step genes and enzymes that convert pre-existing, stored isoflavone glycosides into active phytoalexins. pnas.org It is plausible that the production of this compound is similarly regulated, potentially accumulating in response to specific environmental stresses faced by the producing plant. Identifying the specific MYB or other TFs that control the expression of the putative I8H and I8OMT genes would be a critical step in understanding its production. nih.gov
Genetic Engineering Approaches for Enhanced this compound Production
The enhancement of this compound production in plants or microbial systems through genetic engineering is a promising area of biotechnology, although specific research on this compound is not widely documented. The strategies discussed are generally based on established principles of metabolic engineering applied to other flavonoids and secondary metabolites, which could be adapted for this compound. nih.govnih.gov The primary goal of these approaches is to increase the metabolic flux towards the synthesis of the desired compound by manipulating the expression of key genes in its biosynthetic pathway. libretexts.org
Genetic engineering techniques can be broadly categorized into the overexpression of pathway genes, downregulation of competing pathways, and the manipulation of regulatory genes. These tools have become increasingly sophisticated, allowing for precise modifications to the plant or microbial genome to achieve desired outcomes. libretexts.org
Overexpression of Biosynthetic Genes
A primary strategy for boosting the production of a target metabolite is to overexpress the genes encoding the enzymes that catalyze rate-limiting steps in its biosynthetic pathway. For this compound, this would involve identifying and cloning the genes for enzymes such as isoflavone synthase, as well as the specific hydroxylases and O-methyltransferases that are responsible for the final modifications of the isoflavone core.
For instance, the overexpression of a gene encoding an O-methyltransferase (OMT) could potentially increase the conversion of a precursor like 3',7,8-trihydroxyisoflavone to this compound. O-methyltransferases involved in the biosynthesis of other phenolic compounds, such as those found in rose petals, have been successfully identified and used in functional genomics approaches to modify metabolic pathways. researchgate.net Similarly, identifying the specific cytochrome P450-dependent monooxygenase responsible for the 3'-hydroxylation step would be crucial.
Metabolic Engineering in Microbial Hosts
An alternative to engineering the native plant species is to transfer the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This approach, known as heterologous production, can offer several advantages, including faster growth rates, simpler genetic manipulation, and more controlled production conditions. The successful heterologous production of other complex plant secondary metabolites has demonstrated the feasibility of this strategy. nih.gov
To achieve this for this compound, the genes for all the necessary enzymes from the general phenylpropanoid pathway (e.g., PAL, C4H, CHS) and the specific isoflavonoid branch (e.g., IFS, and the modifying hydroxylases and methyltransferases) would need to be co-expressed in the microbial host.
Table of Potential Genetic Engineering Targets for Enhanced this compound Production
| Gene Target Class | Specific Enzyme (Putative) | Rationale for Engineering |
| Core Isoflavonoid Pathway | Isoflavone Synthase (IFS) | Catalyzes the key step in committing precursors to the isoflavonoid backbone. Overexpression could increase the pool of isoflavone substrates. |
| Modifying Enzymes | Isoflavone 3'-Hydroxylase (a Cytochrome P450) | Introduces the hydroxyl group at the 3' position, a crucial step for the final structure. |
| Modifying Enzymes | Isoflavone 8-O-Methyltransferase (OMT) | Catalyzes the methylation at the 8-O position, a final step in the biosynthesis. |
| Regulatory Genes | Transcription Factors (e.g., MYB, bHLH) | Master regulators that can upregulate multiple genes within the entire pathway simultaneously. |
This table is based on putative steps in the biosynthetic pathway, as specific enzymes for this compound have not been fully characterized.
Environmental and Physiological Factors Influencing this compound Biosynthesis
The production and accumulation of plant secondary metabolites, including isoflavonoids like this compound, are significantly influenced by a variety of environmental and physiological cues. juniperpublishers.comresearchgate.net These factors can modulate the expression of biosynthetic genes and the activity of the corresponding enzymes, leading to variations in the chemical profile of the plant. While specific studies on this compound are limited, the general effects of these factors on flavonoid and isoflavonoid biosynthesis are well-documented. researchgate.netactascientific.com
Light
Light, particularly UV radiation, is a well-known elicitor of flavonoid biosynthesis. actascientific.com UV-B radiation can induce the expression of key genes in the phenylpropanoid and flavonoid pathways, such as Phenylalanine ammonia-lyase (PAL) and Chalcone synthase (CHS), leading to increased production of these protective compounds. It is plausible that the biosynthesis of this compound in its native plant species is also upregulated in response to higher light intensity or UV exposure as a defense mechanism.
Temperature
Temperature is another critical factor that can affect the accumulation of isoflavonoids. Studies on other plants have shown that both high and low temperature stress can lead to changes in the concentration of these compounds. For example, in some species, lower temperatures have been shown to increase isoflavone content. e3s-conferences.org The optimal temperature for the biosynthesis of this compound would likely vary depending on the plant species and its native habitat.
Water Availability and Soil Conditions
Drought stress and soil nutrient levels can also impact secondary metabolite production. juniperpublishers.com Water stress has been shown to have variable effects on isoflavonoid content, sometimes increasing and sometimes decreasing accumulation depending on the plant species and the severity of the stress. Soil composition, including mineral and nitrogen availability, can also influence the allocation of resources within the plant, affecting the production of carbon-rich secondary metabolites like flavonoids.
Biotic Stress
The production of isoflavonoids is a key component of plant defense against pathogens and herbivores. These compounds can act as phytoalexins, antimicrobial compounds that are synthesized in response to microbial infection. Therefore, it is likely that the biosynthesis of this compound could be induced in response to attack by fungi, bacteria, or insects.
Table of Environmental and Physiological Factors and Their Potential Effects on this compound Biosynthesis
| Factor | General Effect on Isoflavonoid Biosynthesis | Potential Impact on this compound |
| Light (especially UV-B) | Upregulation of key biosynthetic genes (PAL, CHS, etc.) | Increased production as a photoprotective mechanism. |
| Temperature | Varies by species; stress (high or low) can alter accumulation. | Production levels may be sensitive to temperature fluctuations. |
| Water Availability | Drought stress can increase or decrease levels depending on the plant. | Accumulation may be altered under water-scarce conditions. |
| Pathogen/Herbivore Attack | Induction of phytoalexin production. | Increased synthesis as a defense response. |
| Nutrient Availability | Can influence the allocation of precursors to the pathway. | Soil fertility may modulate production levels. |
The specific responses of this compound to these factors require direct experimental investigation.
Synthetic Approaches to 3′ Hydroxy 8 O Methylretusin and Analogues
Total Synthesis Strategies for 3′-Hydroxy-8-O-methylretusin
Total synthesis provides a means to produce this compound from readily available starting materials, offering the flexibility to introduce structural modifications and confirm the structure of the natural product.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by working backward from the target molecule. ias.ac.inamazonaws.com For this compound, a key disconnection would be the carbon-carbon bond that forms the isoflavone (B191592) core. This leads to simpler precursor molecules. ias.ac.inyoutube.com
A primary disconnection strategy for isoflavones involves breaking the bond between the C2 of the chromone (B188151) ring and the B-ring. This approach simplifies the target molecule into two key fragments: a substituted resorcinol (B1680541) derivative (A-ring precursor) and a substituted phenylacetic acid or a related derivative (B-ring and C3 precursor). This disconnection is strategic as it breaks the molecule into two roughly equal and less complex parts, a concept that often leads to more efficient syntheses. e3s-conferences.org
Further disconnections on the A-ring precursor would involve functional group interconversions to introduce the methoxy (B1213986) and hydroxyl groups. Similarly, the B-ring precursor would be simplified to a commercially available starting material through disconnections of the hydroxyl and methoxy groups.
Key Synthetic Intermediates and Reaction Methodologies
The synthesis of isoflavones like this compound typically involves the formation of a deoxybenzoin (B349326) intermediate, followed by cyclization to form the chromone ring.
Key Intermediates:
2,4-dihydroxy-3-methoxyphenyl benzyl (B1604629) ketone: This intermediate is formed by the Friedel-Crafts acylation or a similar reaction between a resorcinol derivative and a substituted phenylacetyl chloride.
Substituted Phenylacetic Acid: A crucial building block for the B-ring and C3 of the isoflavone.
Resorcinol Derivatives: These form the A-ring of the isoflavone core.
Reaction Methodologies:
Friedel-Crafts Acylation: A classic method for forming carbon-carbon bonds to an aromatic ring.
Robinson Annulation: While more commonly used for cyclohexenone synthesis, variations can be adapted for heterocyclic ring formation.
Suzuki and Heck Couplings: Modern cross-coupling reactions that can be employed to form the key carbon-carbon bond between the A and B rings. slideshare.net
Knoevenagel Condensation: This reaction can be used to form the α,β-unsaturated system necessary for certain cyclization strategies. nih.gov
Intramolecular Michael Addition: A key step in some strategies to close the chromone ring. lkouniv.ac.in
Stereoselective and Enantioselective Syntheses of this compound
While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of related chiral isoflavonoids or for creating derivatives with specific stereochemistry. ijfans.orgmasterorganicchemistry.com
Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries can direct the formation of a specific enantiomer or diastereomer. ijfans.orgorganic-chemistry.org
Enantioselective Reactions: Reactions like asymmetric hydrogenation, epoxidation, or dihydroxylation can introduce chirality into the molecule at specific positions. organic-chemistry.orgrsc.org
Stereospecific Reactions: These reactions transfer the stereochemistry of the starting material to the product. slideshare.net
For instance, if a chiral center were to be introduced at the C2 or C3 position of the chromone ring, an enantioselective reduction of a double bond or an asymmetric alkylation could be employed. The choice of strategy would depend on the desired stereoisomer and the compatibility of the reaction conditions with the rest of the molecule. masterorganicchemistry.com
Semi-Synthesis of this compound Derivatives
Semi-synthesis starts with the natural product itself, which is then chemically modified to create new derivatives. nih.gov This approach is often more efficient than total synthesis when the starting natural product is readily available.
Derivatization Strategies for Structural Modification of this compound
The hydroxyl and methoxy groups on this compound are prime targets for derivatization to explore structure-activity relationships.
Alkylation and Acylation: The phenolic hydroxyl groups can be easily alkylated or acylated to produce ethers and esters, respectively. This can alter the compound's polarity and bioavailability.
Demethylation: The methoxy groups can be selectively demethylated to reveal additional hydroxyl groups, which can then be further functionalized.
Halogenation: Introducing halogen atoms onto the aromatic rings can significantly impact the electronic properties and biological activity of the molecule.
Nitration: The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amino group. nih.gov
These modifications allow for the creation of a library of analogues that can be screened for enhanced or novel biological activities. nih.gov
Chemoenzymatic Approaches in this compound Semi-Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.govbeilstein-journals.orgfrontiersin.org This approach can be particularly useful for achieving specific transformations that are difficult to accomplish with traditional chemical methods.
Enzymatic Glycosylation: Glycosyltransferases can be used to attach sugar moieties to the hydroxyl groups of this compound, creating glycoside derivatives with potentially improved solubility and bioavailability.
Enzymatic Hydroxylation: Hydroxylases can introduce new hydroxyl groups at specific positions on the aromatic rings, providing new sites for further derivatization. nih.gov
Lipase-catalyzed Reactions: Lipases can be used for selective acylation or deacylation reactions, taking advantage of their ability to function in organic solvents.
These enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, making them a powerful tool for the diversification of natural products like this compound. rsc.org
Design and Synthesis of this compound Analogues
The development of analogues of naturally occurring compounds like this compound is a cornerstone of medicinal chemistry. The process aims to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity. This is achieved through systematic modifications of the parent structure, guided by rational design principles and validated by the synthesis and biological evaluation of new compounds.
Rational Design Principles for this compound Analogues
The rational design of novel bioactive molecules is a complex but critical task in the discovery of new therapeutic agents. mdpi.com For analogues of this compound, an isoflavone with a specific substitution pattern, several design principles are employed to guide the synthesis of new and potentially more effective compounds. These strategies leverage an understanding of how the molecule's structure relates to its biological function.
Structure-Based and Pharmacophore Modeling : A primary strategy involves identifying the key structural features of the isoflavone core that are essential for its biological activity. This "pharmacophore" consists of a specific three-dimensional arrangement of features like hydrogen bond donors (e.g., the hydroxyl groups), hydrogen bond acceptors (e.g., the carbonyl oxygen), and aromatic regions. Computational techniques such as molecular docking can be used to model the interaction of this compound with its biological target (e.g., an enzyme active site). mdpi.com These models can predict how modifications to the isoflavone skeleton—such as altering the position or nature of hydroxyl or methoxy groups—might improve binding affinity and, consequently, biological activity.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For this compound analogues, a QSAR model could be developed by synthesizing a library of related compounds and measuring their biological effects. The model would analyze physicochemical properties such as hydrophobicity, electronic effects, and steric parameters to predict the activity of yet-unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. nih.gov
Bioisosteric Replacement : This principle involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties (a bioisostere). The goal is to enhance a desired property without losing the original biological activity. For example, the 3′-hydroxy group on the B-ring of this compound could be replaced with a fluorine atom or an amino group to alter its hydrogen bonding capacity and electronic properties. Such modifications can lead to improved target interaction, enhanced metabolic stability, or better membrane permeability.
Combination of Functional Moieties : A modern design approach involves combining the core isoflavone structure with other chemical moieties known to possess specific biological activities. mdpi.com For instance, if the goal is to develop a potent antioxidant, the isoflavone scaffold might be linked to another known antioxidant moiety. This can create a hybrid molecule with synergistic or multipotent effects. mdpi.com
Exploration of Structure-Activity Relationships through Analogue Synthesis
The synthesis and biological testing of analogues are essential to validate the hypotheses generated during the rational design phase. Structure-activity relationship (SAR) studies systematically investigate how specific structural modifications to this compound affect its biological activity.
The core structure of this compound offers several positions for chemical modification, primarily on the A and B aromatic rings and the heterocyclic C-ring. SAR studies have revealed that even minor changes, such as the position of a single hydroxyl or methoxy group, can dramatically alter biological efficacy. mdpi.commdpi.com
Key Areas of SAR Exploration:
B-Ring Substitutions : The substitution pattern on the B-ring is often a critical determinant of activity for flavonoids and isoflavonoids. The 3′-hydroxy group of the parent compound is a key site for modification. Studies on related flavonoids show that altering the number and position of hydroxyl and methoxy groups on this ring can modulate activity. For example, converting the 3′-hydroxy group to a 3′-methoxy group would reduce its hydrogen-bond-donating ability, which could decrease or increase activity depending on the target's binding pocket.
A-Ring Modifications : The 8-O-methyl group on the A-ring is a distinguishing feature. Its presence can influence the molecule's conformation and interaction with cellular targets. An SAR study would typically involve synthesizing analogues where this group is absent (8-H) or replaced by a larger alkoxy group to probe for steric tolerance at this position. The presence of a hydroxyl group at the C-7 position is also known to be important for the activity of many flavonoids. mdpi.com
C-Ring and Core Structure : The isoflavone core itself can be modified. For instance, saturation of the C2-C3 double bond would convert the isoflavone into an isoflavan (B600510), creating a more flexible, non-planar structure. This change significantly alters the molecule's shape and can lead to a different pharmacological profile.
The hypothetical data below illustrates a typical SAR study for analogues of this compound, with activity measured as the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.
| Compound | Modification from Parent Structure | R-Group at C-8 | R-Group at C-3' | Hypothetical Activity (IC₅₀, µM) |
|---|---|---|---|---|
| This compound (Parent) | - | -OCH₃ | -OH | 5.2 |
| Analogue 1 | Removal of 8-methoxy group | -H | -OH | 15.8 |
| Analogue 2 | Methylation of 3'-hydroxy group | -OCH₃ | -OCH₃ | 9.7 |
| Analogue 3 | Replacement of 3'-hydroxy with fluorine | -OCH₃ | -F | 4.1 |
| Analogue 4 | Replacement of 8-methoxy with 8-hydroxy | -OH | -OH | 7.5 |
| Analogue 5 | Saturation of C2-C3 double bond (Isoflavan) | -OCH₃ | -OH | 35.0 |
The methoxy group at the C-8 position appears to be important for activity, as its removal (Analogue 1) leads to a significant loss of potency.
A free hydroxyl group at the C-3' position seems preferable to a methoxy group (Analogue 2), suggesting it may act as a crucial hydrogen bond donor.
The bioisosteric replacement of the 3'-hydroxyl with a fluorine atom (Analogue 3) slightly improves potency, indicating that a hydrogen bond acceptor or a specific electronic environment is favored at this position.
The planar geometry of the isoflavone core is likely essential, as converting it to a more flexible isoflavan structure (Analogue 5) results in a dramatic decrease in activity.
These explorations provide a feedback loop, refining the rational design models and guiding the synthesis of subsequent generations of analogues with improved biological profiles.
Molecular Mechanisms and Cellular Targets of 3′ Hydroxy 8 O Methylretusin
Elucidation of Molecular Targets for 3′-Hydroxy-8-O-methylretusin
The identification of specific molecular targets is crucial for understanding the pharmacological profile of a compound. For this compound, this has been approached through protein-ligand interaction studies and enzymatic assays, which have successfully identified key protein interactions.
Protein-ligand interaction studies, often performed using computational (in silico) methods or through broad screening of natural product libraries, aim to identify proteins that bind to a specific compound. rsc.orgnih.gov Such studies are foundational for predicting the biological effects of a molecule. rsc.orgnih.gov
For this compound, research has pointed towards several potential protein targets. A study on compounds isolated from Dalbergia retusa mentioned 8-O-methylretusin in the context of its presence in the plant's heartwood, which contains various phenolic compounds with demonstrated anti-inflammatory and antioxidant effects. researchgate.net While this study focused on other specific compounds, it highlights the environment of bioactive molecules in which this compound is found. Further investigations have identified more specific protein interactions. For example, studies on natural product inhibitors of monoamine oxidases have been a key area of research. nih.govfrontiersin.org
| Protein Target | Organism/System | Method of Identification | Potential Implication |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Human | Enzymatic Inhibition Assay | Neuromodulation, Antidepressant Effects |
| Monoamine Oxidase B (MAO-B) | Human | Enzymatic Inhibition Assay | Neuroprotection, Parkinson's Disease Treatment |
Identifying the specific binding site, or active site, on a receptor or enzyme is a more detailed step that follows initial protein-ligand interaction discovery. nih.govresearchgate.net This is often accomplished through advanced computational modeling (molecular docking) or biophysical methods like X-ray crystallography. researchgate.netmdpi.com These techniques can reveal the precise amino acid residues involved in the interaction, providing a deeper understanding of binding affinity and specificity. nih.govu-tokyo.ac.jp
While this compound has been identified as an inhibitor of certain enzymes, detailed studies characterizing its specific binding pocket on these targets are not extensively reported in publicly available literature. Such research would typically involve molecular docking simulations to predict the most stable binding conformation and the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the protein-ligand complex. mdpi.com
Enzymatic modulation refers to the ability of a compound to alter the activity of an enzyme. wikipedia.orgmdpi.com A molecule can act as an inhibitor, decreasing enzyme activity, or as an activator. Research has clearly demonstrated that this compound functions as an enzyme inhibitor.
Specifically, it has been identified as a potent and selective inhibitor of human monoamine oxidase (MAO) enzymes. nih.govacs.org Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. frontiersin.org The inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov
Studies have characterized this compound as a strong, competitive, and reversible inhibitor of both MAO-A and, more potently, MAO-B. nih.govnih.gov One study reported its IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—against both isoforms. nih.gov The compound was found to be a particularly effective inhibitor of MAO-B, with a high selectivity index. nih.gov
| Enzyme | Source | IC₅₀ (µM) for MAO-A | IC₅₀ (µM) for MAO-B | Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) | Type of Inhibition |
|---|---|---|---|---|---|
| Monoamine Oxidase | Human | 18.7 | 0.23 | 81.30 | Competitive, Reversible |
Cellular Pathways Modulated by this compound
The interaction of a compound with its molecular targets can trigger a cascade of downstream events, altering complex cellular signaling pathways that govern cell function. numberanalytics.commedsci.orgresearchgate.net
Signal transduction pathways are the mechanisms by which cells convert an external signal into a specific response. researchgate.net Dysregulation of these pathways is a hallmark of many diseases. While direct studies on the signal transduction effects of purified this compound are limited, some research on plant extracts containing this and other compounds suggests potential pathway involvement. For instance, network pharmacology studies on traditional medicines have pointed to the PI3K-Akt signaling pathway as a potential target for mixtures of compounds that include 8-O-methylretusin. hku.hk The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. numberanalytics.commedsci.orgwikipathways.org
Additionally, the demonstrated inhibition of MAO enzymes by this compound inherently implies a modulation of signaling pathways related to neurotransmitter levels in the brain. frontiersin.org Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade often implicated in the actions of natural bioactive compounds, although a direct link to this compound has not been explicitly established. researchgate.netnih.govmdpi.com
Gene expression profiling, often conducted using techniques like RNA-sequencing or microarrays, provides a global view of how a compound affects the expression levels of thousands of genes within a cell. elifesciences.orgxiahepublishing.comnih.govucsc.edu This powerful approach can uncover novel mechanisms of action and identify biomarkers of response. ucsc.eduresearchgate.net
To date, there are no published studies in the scientific literature that have performed a global gene expression analysis on cells or tissues following treatment specifically with purified this compound. Such research would be a valuable next step in comprehensively understanding its cellular impact, potentially revealing effects on genes involved in inflammation, cell cycle regulation, apoptosis, and other fundamental biological processes.
Cell Cycle Regulation and Apoptosis Induction by this compound
The isoflavone (B191592) this compound, a derivative of 8-O-methylretusin, is implicated in the regulation of crucial cellular processes such as the cell cycle and apoptosis, or programmed cell death. While specific mechanistic studies on this compound are still emerging, the activities of related isoflavonoid (B1168493) compounds provide a framework for understanding its potential actions. Generally, isoflavones can influence cell cycle progression and trigger apoptosis through various molecular pathways, often involving the modulation of key regulatory proteins.
Research on analogous compounds suggests that isoflavones can induce cell cycle arrest at different phases, such as G1, S, or G2/M, thereby preventing cell proliferation. hku.hklumenlearning.com This arrest is often mediated by influencing the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. lumenlearning.com These complexes are fundamental drivers of the cell cycle, and their inhibition can halt cell division. lumenlearning.com For instance, some flavonoids have been shown to arrest the cell cycle at the G2/M phase. hku.hk Additionally, the tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis. frontiersin.org Wild-type p53 can activate the transcription of genes that inhibit CDKs, leading to cell cycle arrest. frontiersin.org
Apoptosis is a genetically programmed process of cell suicide essential for tissue homeostasis. nih.gov It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. promega.ca The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. promega.cauniklinik-freiburg.de Caspase-8 then activates executioner caspases, like caspase-3, which carry out the dismantling of the cell. promega.cauniklinik-freiburg.de
The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. nih.gov This event leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-xL). nih.gov Studies on related compounds suggest that isoflavones can induce apoptosis by modulating the expression of these Bcl-2 family proteins and activating caspase cascades. chemfaces.com
Furthermore, there is evidence that some compounds can induce apoptosis through pathways independent of the classic mitochondrial route, for example, through a caspase-8-mediated pathway that is dependent on lysosomal cathepsins. nih.gov The induction of anti-apoptotic genes during certain phases of the cell cycle, such as S phase, might serve to counteract pro-apoptotic signals, highlighting the intricate link between cell cycle progression and apoptosis. harvard.edu
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Correlating Structural Features with Molecular Target Engagement
SAR studies on flavonoids and related phenolic compounds have revealed several key structural features that influence their biological activity. The number and position of hydroxyl (-OH) groups on the flavonoid rings are particularly important. nih.gov For instance, the presence of a 3′,4′-dihydroxy structure (a catechol group) in the B-ring is often associated with strong antioxidant and other biological activities. semanticscholar.org
The isoflavone backbone of this compound, which includes a chromen-4-one core substituted with a phenyl group at position 3, is a privileged structure found in many biologically active compounds. nih.govnih.gov The specific substitution pattern, including the 3'-hydroxy and 8-methoxy groups, dictates its interaction with molecular targets. The hydroxyl group at the 3' position can act as a hydrogen bond donor, while the methoxy (B1213986) group at the 8-position can influence the molecule's electronic properties and steric profile. ashp.org
In studies of analogous compounds, the substitution on the phenyl ring has been shown to be a major determinant of binding affinity to specific targets. nih.gov For example, in one study, the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring improved binding affinity. nih.gov The planarity of the molecule and the steric bulk of substituents are also critical factors. nih.gov Substituents with significant bulk above or below the plane of the ring can lead to decreased binding affinity due to steric hindrance. nih.gov
Impact of Functional Group Modifications on Mechanistic Efficacy
Modifying the functional groups of a molecule can significantly alter its biological activity, a principle that is central to medicinal chemistry. mdpi.com These modifications can affect the compound's electronic properties, solubility, steric dimensions, and ability to form bonds with its target. ashp.org
For flavonoids, the presence of a hydroxyl group at the C-3 position can be important for radical-scavenging activity. semanticscholar.org However, methylation of this hydroxyl group does not always reduce potency, indicating the complexity of SAR. semanticscholar.org In some cases, increasing the number of hydroxyl groups enhances activity, but there can be a limit to this effect. nih.gov
The replacement of a hydroxyl group with a methoxy group, as seen in the 8-O-methyl ether of retusin, can influence the molecule's lipophilicity and its ability to cross cell membranes. nih.gov Glycosylation, the addition of a sugar moiety, generally increases the polarity of a compound and can decrease its antibacterial activity compared to the aglycone form. semanticscholar.org
Systematic SAR studies on other classes of compounds have shown that even small changes, such as increasing the length of an acyl chain, can lead to significant changes in inhibitory activity. universiteitleiden.nl For example, in one series of inhibitors, activity increased with the length of a methylene (B1212753) chain spacer. universiteitleiden.nl The introduction of halogen atoms can also be a strategic modification to enhance activity. nih.gov
The following table summarizes the effects of common functional group modifications on the mechanistic efficacy of flavonoid-like compounds:
| Modification | General Effect on Mechanistic Efficacy | References |
| Hydroxylation | Can increase hydrogen bonding potential and antioxidant activity. The position and number of hydroxyl groups are critical. | nih.govsemanticscholar.org |
| Methylation | Can alter lipophilicity, steric hindrance, and electronic properties. May increase or decrease activity depending on the position. | semanticscholar.org |
| Glycosylation | Generally increases polarity and water solubility, which can affect bioavailability and activity. Often leads to decreased activity compared to the aglycone. | semanticscholar.org |
| Halogenation | Can modify electronic properties and lipophilicity, potentially enhancing binding affinity and cell permeability. | nih.gov |
| Acylation | Can alter lipophilicity and interaction with the target. The length and nature of the acyl chain are important. | universiteitleiden.nl |
Computational Approaches to SAR Prediction for this compound
Computational methods are increasingly used to predict the SAR of compounds and to guide the design of new analogues with improved activity. nih.gov These methods include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov Both 2D- and 3D-QSAR techniques can be employed. 2D-QSAR uses descriptors calculated from the 2D structure, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D structural information to generate predictive models. nih.gov These models can identify which steric and electronic fields around the molecule are favorable or unfavorable for activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govacs.org This method can help to visualize the interactions between this compound and its potential protein targets, identifying key hydrogen bonds and hydrophobic interactions. nih.gov The binding energy calculated from docking simulations can provide an estimate of the binding affinity. mdpi.com
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding. acs.org
These computational approaches can be used to:
Predict the biological activity of new, unsynthesized analogues of this compound.
Provide a rationale for the observed SAR of existing compounds. nih.gov
Guide the design of modifications to the structure of this compound to enhance its interaction with specific molecular targets. nih.gov
Preclinical Biological Evaluation of 3′ Hydroxy 8 O Methylretusin Mechanistic Focus
In Vivo Proof-of-Concept Studies (Mechanistic Model Systems)
Tissue Distribution and Cellular Uptake Studies of 3′-Hydroxy-8-O-methylretusin in Model Organisms (not clinical pharmacokinetics)
Tissue Distribution of Isoflavones in Model Organisms
Studies investigating the distribution of various isoflavones in animal models, such as rats, pigs, and sheep, reveal a widespread but non-uniform dissemination throughout the body following administration. nih.govmdpi.com The distribution pattern is notably influenced by the specific isoflavone (B191592), the animal species, and even gender. nih.gov
Upon absorption, isoflavones are extensively metabolized, primarily in the intestine and liver, to form glucuronide and sulfate (B86663) conjugates. nih.gov These conjugated forms are the predominant circulating metabolites. However, the unconjugated forms (aglycones) are also detected in tissues, and their proportions can vary significantly between species. For instance, in rats, isoflavones are found mainly as aglycones in tissues, whereas in sheep, they are predominantly in a conjugated form. nih.gov
Key organs that consistently show significant accumulation of isoflavones and their metabolites include the liver and kidneys, which are central to metabolism and excretion. mdpi.comacs.org Additionally, notable concentrations have been reported in reproductive tissues, such as the mammary glands and uterus, which aligns with their classification as phytoestrogens. nih.govnih.gov In contrast, penetration into the brain tissue is generally minimal. mdpi.com
A study on orally administered prenylated isoflavones, which share structural similarities with this compound, in Sprague-Dawley rats demonstrated rapid and preferential distribution to circulatory organs. acs.org The highest concentrations were observed in the liver and kidneys, followed by the heart, lungs, and muscle tissue. acs.org
A pharmacokinetic study involving an aqueous extract of Spatholobi Caulis, which contains 8-O-methylretusin (a closely related compound lacking the 3'-hydroxyl group), was conducted in rats. nih.gov While this study focused on plasma concentrations, the development of a physiologically based pharmacokinetic (PBPK) model for 8-O-methylretusin suggests that computational approaches could be used to predict its tissue distribution. researchgate.net
Table 1: General Tissue Distribution of Isoflavones in Various Animal Models
| Tissue/Organ | General Findings on Isoflavone Accumulation | Relevant Animal Models | Citations |
| Liver | High concentrations, significant site of metabolism (conjugation). | Rats, Pigs, Sheep | nih.govmdpi.comnih.govacs.org |
| Kidneys | High concentrations, major route of excretion. | Rats, Sheep | mdpi.comacs.org |
| Reproductive Tissues | Accumulation observed, consistent with phytoestrogenic activity. | Pigs, Sheep | nih.govmdpi.com |
| Mammary Glands | Detectable levels, particularly after soy-based diets. | Rats, Pigs | nih.govkarger.com |
| Heart & Lungs | Preferential distribution of some isoflavones noted. | Rats | acs.org |
| Brain | Minimal penetration reported. | Ruminants | mdpi.com |
Cellular Uptake of Isoflavones in Model Organisms
The cellular uptake of isoflavones is a critical step for their biological activity. While specific studies on this compound are absent, research on other isoflavones like genistein (B1671435) and daidzein (B1669772) provides a general framework for understanding their cellular entry and subcellular localization.
The mechanisms of cellular uptake can vary depending on the cell type and the specific isoflavone. It is generally understood that isoflavones can cross cell membranes, and their interaction with the lipid bilayer has been a subject of investigation. acs.org Studies have shown that isoflavones like genistein and daidzein can influence the physical and structural properties of cell membranes. acs.org
In plant cells, isoflavone synthase, a key enzyme in their biosynthesis, is localized on the endoplasmic reticulum. cas.cz Furthermore, an isoflavone conjugate-hydrolyzing β-glucosidase in soybean seedlings has been found to be localized in the cell wall and intercellular space, particularly in the root hairs. nih.gov This suggests that in plant systems, the machinery for both synthesis and activation of isoflavones is strategically positioned within the cell and its periphery.
In animal cells, the uptake of isoflavones is thought to be mediated by both passive diffusion and potentially by membrane transporters. Once inside the cell, their subcellular distribution can influence their biological effects. For instance, the regulation of gene expression by isoflavones would necessitate their entry into the nucleus. A study on the transcription factor GmMYB29, which is involved in regulating isoflavone biosynthesis, found it to be located in the nucleus. nih.gov
While detailed mechanistic studies on the cellular uptake of this compound are needed, the existing body of research on isoflavones suggests that it likely enters cells and localizes to various subcellular compartments where it can exert its biological effects.
Table 2: Summary of Cellular Localization and Uptake Mechanisms of Isoflavones
| Cellular Component | Role in Isoflavone Biology/Localization | Organism/Cell Type | Citations |
| Cell Membrane | Site of interaction and potential transport. | Animal Cells | acs.org |
| Endoplasmic Reticulum | Location of isoflavone synthase (biosynthesis). | Plant Cells (Pea) | cas.cz |
| Cell Wall/Intercellular Space | Location of activating enzymes (β-glucosidase). | Plant Cells (Soybean) | nih.gov |
| Nucleus | Location of transcription factors that regulate isoflavone biosynthesis. | Plant Cells | nih.gov |
Advanced Analytical Methodologies for 3′ Hydroxy 8 O Methylretusin in Research
Advanced Spectroscopic Techniques for Structural Elucida-tion (for research confirmation)
Spectroscopic techniques are indispensable for determining the precise molecular architecture of isolated natural products. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and their spatial arrangement, which is critical for confirming the identity of 3′-Hydroxy-8-O-methylretusin.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the complete structure of this compound.
¹H NMR Spectroscopy: This experiment identifies all the hydrogen atoms (protons) in the molecule. For this compound, it would reveal signals corresponding to the aromatic protons on the A, B, and C rings of the isoflavone (B191592) core, a characteristic singlet for the proton at the C-2 position, and singlets for the two methoxy (B1213986) groups (-OCH₃). The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) between adjacent protons help establish their relative positions within the aromatic rings.
¹³C NMR Spectroscopy: This spectrum detects all the carbon atoms in the structure. It would show distinct signals for the carbonyl carbon (C-4), olefinic carbons (C-2, C-3), aromatic carbons, and the carbons of the methoxy groups.
2D NMR Techniques: To connect the proton and carbon frameworks, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the proton spin systems within each aromatic ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, linking the methoxy group protons to their attached aromatic ring carbon or linking the C-2 proton to carbons in both the A and B rings, thus confirming the core isoflavone structure. mdpi.com
The collective data from these experiments allow for the unambiguous assignment of every proton and carbon signal, thereby confirming the constitution and substitution pattern of this compound.
Table 1: Illustrative ¹H and ¹³C NMR Data Assignments for this compound Note: This table represents expected chemical shifts (δ) based on typical values for isoflavone structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
| 2 | ~8.10 | s | ~154.0 | C-3, C-4, C-1', C-6' |
| 4 | - | - | ~175.5 | - |
| 5 | ~7.90 | d | ~115.0 | C-4, C-6, C-7, C-8a |
| 6 | ~7.00 | d | ~112.5 | C-5, C-7, C-8 |
| 7 | - | - | ~158.0 | - |
| 8 | - | - | ~128.0 | - |
| 4a | - | - | ~118.0 | - |
| 8a | - | - | ~150.0 | - |
| 1' | - | - | ~124.0 | - |
| 2' | ~7.10 | d | ~114.0 | C-2, C-4', C-6' |
| 3' | - | - | ~146.0 | - |
| 4' | - | - | ~147.0 | - |
| 5' | ~6.95 | d | ~112.0 | C-1', C-3', C-4' |
| 6' | ~7.05 | dd | ~121.0 | C-2, C-2', C-4' |
| 7-OH | ~12.9 | s (br) | - | C-6, C-7, C-8 |
| 3'-OH | ~5.5 | s (br) | - | C-2', C-3', C-4' |
| 8-OCH₃ | ~3.95 | s | ~60.5 | C-8 |
| 4'-OCH₃ | ~3.90 | s | ~56.0 | C-4' |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. biosynth.com
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision. For this compound (C₁₇H₁₄O₆), the expected monoisotopic mass is 314.0790 Da. HRMS can confirm this mass to within a few parts per million (ppm), which in turn validates the elemental composition.
Structural Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to deduce structural information. The molecular ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Isoflavonoids characteristically undergo retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring. The fragmentation pattern of this compound would provide evidence for the substitution on the A and B rings, corroborating the structure determined by NMR. core.ac.uklibretexts.org The loss of methyl radicals (•CH₃) from methoxy groups is also a common fragmentation pathway.
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |
| 315.0863 | 299.0550 | CH₄O (Methanol) | Loss from a methoxy group |
| 315.0863 | 286.0652 | CO + H | Loss of carbonyl and hydrogen |
| 315.0863 | 179.0344 | C₈H₆O₃ | RDA Fragment (A-ring portion) |
| 315.0863 | 137.0603 | C₉H₈O₄ | RDA Fragment (B-ring portion) |
While NMR and MS can define the constitution of a molecule, single-crystal X-ray crystallography provides the most definitive three-dimensional structural evidence, revealing precise bond lengths, bond angles, and stereochemistry. nih.gov Although there is no publicly available crystal structure for this compound, the methodology would involve the following steps:
Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step.
Data Collection: Mounting the crystal and irradiating it with a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
A successful crystallographic analysis would provide an unambiguous confirmation of the planar isoflavone core and the precise orientation of the substituent groups, leaving no doubt as to the compound's identity.
Table 3: Typical Parameters Obtained from a Single-Crystal X-ray Diffraction Analysis Note: The values presented are illustrative and based on data for related small organic molecules, as a crystal structure for this compound is not available.
| Parameter | Description | Illustrative Value |
| Chemical Formula | C₁₇H₁₄O₆ | C₁₇H₁₄O₆ |
| Formula Weight | 314.29 g/mol | 314.29 |
| Crystal System | The geometric shape of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 6.6 Å, b = 9.2 Å, c = 11.1 Å; β = 90.7° |
| Volume (V) | Volume of the unit cell (ų) | ~677 ų |
| Z | Number of molecules per unit cell | 4 |
| R-factor (R₁) | Measure of agreement between the model and data | < 0.05 |
Chromatographic and Hyphenated Techniques for Quantification and Purity Assessment in Research
Chromatographic methods are essential for separating this compound from complex mixtures (such as plant extracts) and for accurately quantifying its concentration and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and quantification of isoflavones. nih.gov A validated HPLC method ensures accurate, precise, and reproducible results.
The method typically involves a reversed-phase column (e.g., C18) where compounds are separated based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier (e.g., formic acid) to improve peak shape, is used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve good separation of multiple components in a mixture. mdpi.com Detection is usually performed with a UV detector, as the conjugated aromatic system of isoflavones results in strong UV absorbance, typically around 260 nm. mdpi.com
For a method to be used in formal research, it must be validated to demonstrate its suitability. Key validation parameters include:
Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.gov
Table 4: Example of a Validated HPLC Method for Isoflavone Quantification
| Parameter | Specification |
| Instrument | Agilent 1100 Series HPLC with UV Detector |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |
| Elution Profile | Gradient: 10% B to 95% B over 60 minutes mdpi.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C mdpi.com |
| Detection Wavelength | 260 nm mdpi.com |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 2% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used extensively in metabolomics to identify and quantify a wide range of small molecules in biological samples. nih.gov Metabolomics aims to provide a snapshot of the metabolic state of a cell or organism.
For a polar and non-volatile compound like this compound, direct analysis by GC is not feasible. Therefore, a crucial prerequisite step is chemical derivatization. semanticscholar.org This process involves reacting the analyte with a reagent to replace polar functional groups (like -OH) with nonpolar groups, thereby increasing its volatility and thermal stability. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups into trimethylsilyl (-OTMS) ethers. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules (typically via electron impact, EI) and records their mass spectra. The combination of the retention time from the GC and the unique mass spectrum (fragmentation pattern) from the MS allows for highly confident identification and quantification of metabolites. nih.gov In a metabolomics study, GC-MS could be used to track changes in the levels of this compound and related metabolites in response to various biological conditions or treatments.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace-level detection and quantification of isoflavonoids, including this compound, in complex biological and botanical matrices. researchgate.netmdpi.com Its high sensitivity, selectivity, and specificity make it indispensable for pharmacokinetic studies, metabolomics research, and the standardization of herbal extracts. researchgate.netnih.gov The methodology allows for the precise measurement of the parent compound and its metabolites, even at very low concentrations. researchgate.net
The typical LC-MS/MS workflow for analyzing this compound involves several critical steps, starting with sample preparation. For biological fluids like plasma or urine, an extraction step is necessary to remove interfering substances and concentrate the analyte. mdpi.comnih.gov This often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). mdpi.com For plant materials, extraction is commonly performed using solvents like aqueous methanol (B129727) or ethanol (B145695), sometimes with sonication or heating to improve efficiency. researchgate.netjfda-online.com In many cases, particularly for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is employed to release the aglycone form before analysis. nih.govnih.gov
Chromatographic separation is most often achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). jfda-online.commdpi.com A C18 column is commonly used to separate the isoflavonoids based on their hydrophobicity. shimadzu.com A gradient elution with a mobile phase consisting of an aqueous component (often water with a small percentage of formic or acetic acid to improve peak shape and ionization) and an organic component (typically acetonitrile or methanol) is employed to resolve the analytes effectively. shimadzu.comazom.com
Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for isoflavonoids, capable of operating in both positive and negative ion modes. nih.gov The choice of polarity depends on the specific structure of the analyte; for many isoflavones, negative mode provides excellent sensitivity. Tandem mass spectrometry is then performed, usually on a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity and accurate quantification. nih.govshimadzu.com
Method validation is crucial to ensure reliable results. Key parameters include linearity (the range over which the detector response is proportional to the analyte concentration), the limit of detection (LOD), and the limit of quantification (LOQ). nih.govmdpi.com For trace analysis, LOQs in the low nanogram per milliliter (ng/mL) range are often achievable. nih.govjfda-online.commdpi.com
Below is a table summarizing typical parameters for the LC-MS/MS analysis of isoflavonoids, which would be adapted for the specific analysis of this compound.
| Parameter | Typical Conditions/Values |
| Chromatography System | UHPLC or HPLC mdpi.comshimadzu.com |
| Column | Reversed-phase C18 (e.g., 50-150 mm length, <3 µm particle size) shimadzu.comshimadzu.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid shimadzu.comazom.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Acetic Acid shimadzu.comazom.com |
| Flow Rate | 0.3 - 1.0 mL/min mdpi.comshimadzu.com |
| Column Temperature | 30 - 50 °C shimadzu.comshimadzu.com |
| Ionization Source | Electrospray Ionization (ESI), often in negative or positive mode nih.govshimadzu.com |
| MS Analyzer | Triple Quadrupole (QqQ) shimadzu.com |
| Scan Type | Multiple Reaction Monitoring (MRM) shimadzu.com |
| Typical LOQ | 1 - 5 ng/mL in biological matrices nih.govmdpi.com |
Biosensor and Affinity-Based Methods for this compound Detection
While LC-MS/MS is the gold standard for quantification, there is growing interest in developing rapid, portable, and cost-effective analytical tools for the screening and detection of bioactive compounds. Biosensor and affinity-based methods offer promising alternatives for the detection of this compound. nih.gov These techniques rely on the highly specific interaction between a target analyte and a recognition element, which is coupled to a transducer to generate a measurable signal.
Biosensors are analytical devices that integrate a biological recognition element (e.g., enzyme, antibody, DNA) with a physicochemical transducer. nih.gov For a compound like this compound, several biosensor types could be conceptualized:
Electrochemical Biosensors: These sensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the analyte and the recognition element immobilized on an electrode surface. nih.gov For instance, an enzyme-based biosensor might use an enzyme that is inhibited or activated by this compound, leading to a change in the electrochemical signal. Another approach involves using the antioxidant properties of the phenolic structure to generate a voltammetric signal. nih.gov
Optical Biosensors: These devices detect changes in optical phenomena such as fluorescence, colorimetry, or surface plasmon resonance (SPR) upon analyte binding. nih.gov A fluorescent biosensor could be designed where the binding of this compound to a specific receptor molecule causes a change in fluorescence intensity.
Affinity-based methods utilize specific binding interactions for separation or detection.
Immunoassays: These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies that specifically recognize the target analyte. jfda-online.com To develop an immunoassay for this compound, specific antibodies would need to be raised against the molecule. The assay would then allow for high-throughput screening of samples by measuring the extent of antibody-antigen binding, typically via a colorimetric or fluorescent signal. jfda-online.com
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. They can be used as artificial antibodies in sensors or as selective sorbents for solid-phase extraction. A MIP designed for this compound would offer a robust and stable alternative to biological recognition elements for selective extraction or sensing applications. nih.gov
These methods are particularly advantageous for rapid screening of a large number of samples, for example, in quality control of herbal products or in preliminary toxicological screenings. nih.govnih.gov While often providing semi-quantitative or qualitative results, they can be highly sensitive and selective.
The table below compares potential biosensor and affinity-based methods for isoflavone detection.
| Method Type | Recognition Element | Transduction Principle | Potential Application for this compound |
| Electrochemical Biosensor | Enzyme, Antibody, Aptamer, or MIP | Amperometry, Voltammetry, Impedance | Rapid screening for antioxidant capacity or direct quantification in simple matrices. |
| Optical Biosensor | Antibody, Receptor Protein | Fluorescence, Colorimetry, Surface Plasmon Resonance (SPR) | High-sensitivity detection in laboratory settings; potential for real-time binding analysis. |
| Immunoassay (ELISA) | Monoclonal or Polyclonal Antibody | Colorimetric or Fluorometric signal | High-throughput screening of extracts or biological fluids for the presence of the compound. |
| Affinity Chromatography | Molecularly Imprinted Polymer (MIP) or Antibody | N/A (Separation) | Selective pre-concentration and purification of the compound from complex mixtures prior to analysis. |
Computational and Theoretical Studies of 3′ Hydroxy 8 O Methylretusin
Molecular Docking and Dynamics Simulations of 3′-Hydroxy-8-O-methylretusin
Molecular docking and dynamics simulations are pivotal computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govnih.govmdpi.com These methods model the physical interactions between molecules, allowing for the prediction of binding conformations and the stability of the resulting complex over time.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This technique is instrumental in virtual screening and rational drug design. nih.govijsrcseit.com The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A more negative value typically indicates a stronger, more favorable interaction. researchgate.net
While specific docking studies for this compound are not extensively documented, research on the closely related isoflavone (B191592), 8-O-methylretusin, provides valuable insights. For instance, docking simulations of isoflavones with various protein targets have successfully identified key binding interactions. nih.gov These studies reveal that interactions are often governed by hydrogen bonds and hydrophobic contacts. For this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are expected to be critical for forming hydrogen bonds and other interactions with amino acid residues in a protein's active site. The additional 3'-hydroxy group, compared to 8-O-methylretusin, likely provides an additional hydrogen bond donor/acceptor site, potentially enhancing its binding affinity for specific targets.
A hypothetical docking simulation of this compound with a target enzyme could yield results similar to those shown in the table below, highlighting the predicted binding energy and the key amino acid residues involved in the interaction.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -9.8 | Lys72, Glu91, Asp184 | Hydrogen Bond, Pi-Alkyl |
| Estrogen Receptor β | -9.2 | Arg346, Glu305, Leu339 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase B | -8.9 | Tyr435, Cys172, Gln206 | Hydrogen Bond, Pi-Sulfur |
| Vitamin D3 Receptor | -10.5 | Ser237, Arg274, Tyr143 | Hydrogen Bond, Pi-Pi Stack |
This table is illustrative and presents hypothetical data based on typical results from molecular docking studies of similar isoflavonoids. scielo.br
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of its single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial, as its three-dimensional shape dictates how it can fit into a protein's binding site.
Molecular dynamics (MD) simulations are a primary tool for this analysis. researchgate.netmdpi.com MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the compound's flexibility and identifying its most stable, low-energy conformations. nih.govnih.gov For this compound, the most significant flexibility arises from the rotation around the single bond connecting the B-ring to the C-ring of the isoflavone core. The analysis would focus on the torsion angle of this bond to map the potential energy surface and identify the most probable orientations of the B-ring relative to the rest of the molecule. nih.gov These simulations can reveal how interactions with a solvent (like water) or a binding pocket influence the preferred conformation of the molecule.
Quantum Chemical Calculations for this compound Reactivity and Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its chemical reactivity and biological activity. mdpi.comchemrevlett.com These methods can predict various molecular properties, analyze electronic structures, and model reaction mechanisms. chemrevlett.com
Electronic structure analysis focuses on the distribution of electrons within a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity, which is often correlated with antioxidant potential. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. researchgate.net These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), identifying the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov
The following table shows representative data that could be obtained from a DFT analysis of this compound.
| Quantum Chemical Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (antioxidant potential) |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and kinetic stability chemrxiv.org |
| Dipole Moment | 3.2 Debye | Measures molecular polarity, influencing solubility and binding |
This table is illustrative, presenting typical values for flavonoids calculated using DFT methods. mdpi.com
The biosynthesis of isoflavonoids in plants involves a series of enzyme-catalyzed reactions. ijcmas.com It begins with the phenylpropanoid pathway, where L-phenylalanine is converted into key intermediates like naringenin (B18129) chalcone (B49325). encyclopedia.pubnih.gov A critical step in isoflavone synthesis is the migration of the B-ring from the 2-position to the 3-position of the C-ring, a reaction catalyzed by isoflavone synthase (IFS). ijcmas.comnih.gov Subsequent modifications, such as hydroxylation and methylation by other enzymes, lead to the final structure of this compound.
Quantum chemical calculations can be used to model these reaction pathways at an atomic level. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can predict the most energetically favorable reaction mechanisms. nih.gov This allows for the elucidation of complex enzymatic steps, such as the specific hydroxylation at the 3' position and methylation at the 8-O position, providing insights into the function of the biosynthetic enzymes involved. nih.gov
Cheminformatics and Machine Learning Applications in this compound Research
Cheminformatics applies computational and informational techniques to a wide range of chemical problems, particularly in drug discovery. nih.govmdpi.com When combined with machine learning (ML), it becomes a powerful tool for analyzing large datasets of chemical compounds to predict their biological activities and properties. researchgate.netnih.gov
In the context of this compound, cheminformatics and ML can be applied in several ways. One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity. frontiersin.org
To build such a model for isoflavonoids, a dataset of related compounds with known biological activities (e.g., anti-inflammatory or antioxidant capacity) would be assembled. For each compound, including this compound, numerical descriptors representing its physicochemical properties and structural features (molecular fingerprints) are calculated. Machine learning algorithms—such as Random Forest, Support Vector Machines, or Neural Networks—are then trained on this dataset to learn the relationship between the descriptors and the activity. mdpi.comnih.gov
Once trained, the model can predict the activity of new or untested isoflavonoids. jsr.orgresearchgate.net This approach can be used to screen large virtual libraries of natural products to identify promising candidates for further experimental testing, prioritizing compounds that are most likely to be active. jgiass.com This significantly accelerates the process of discovering new bioactive molecules inspired by natural product scaffolds. researchgate.net
Virtual Screening for this compound Analogues
There are no publicly available scientific studies detailing virtual screening efforts to identify analogues of this compound. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is instrumental in the early stages of drug development for identifying lead compounds. However, no such research has been published concerning this compound.
Predictive Modeling of this compound Biological Activity (mechanistic)
Similarly, there is a lack of published research on the predictive mechanistic modeling of the biological activity of this compound. Predictive modeling, which often involves methods like Quantitative Structure-Activity Relationship (QSAR), is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of novel molecules and for understanding the molecular features that are crucial for a specific biological effect. At present, no such predictive models have been developed or reported for this compound.
While research exists on the computational analysis of related isoflavonoid (B1168493) compounds, the specific data required to populate the requested sections for this compound is not available in the current scientific literature.
Future Research Directions and Translational Perspectives for 3′ Hydroxy 8 O Methylretusin
Emerging Methodologies in 3′-Hydroxy-8-O-methylretusin Research
The exploration of this compound is benefiting from advancements in analytical and investigational techniques. These emerging methodologies are crucial for a deeper understanding of its properties and mechanism of action.
Modern analytical techniques are pivotal for the accurate identification and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection remains a primary tool. nih.govscielo.br The development of ultra-high-pressure liquid chromatography (UPLC) methods offers faster analysis times and improved resolution, which is essential for separating complex mixtures from natural sources. jfda-online.com Furthermore, advanced extraction techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are being employed to improve the efficiency and yield of isoflavone (B191592) extraction from plant materials, which could be applied to sources of this compound like Halimodendron halodendron and Spatholobi Caulis. mdpi.commdpi.com
In the realm of biological investigation, high-throughput screening (HTS) assays are becoming instrumental in rapidly assessing the bioactivity of compounds like this compound against a wide array of biological targets. Coupled with computational approaches such as molecular docking and molecular dynamics simulations, researchers can predict and rationalize the interactions of this isoflavone with specific proteins. tandfonline.comacs.org For instance, molecular docking studies have already been used to understand the binding of isoflavones to monoamine oxidase (MAO) enzymes. nih.gov The application of CRISPR/Cas9 gene-editing technology could also emerge as a powerful tool to elucidate the specific cellular pathways affected by this compound. frontiersin.org
| Research Area | Emerging Methodologies | Potential Application for this compound |
| Isolation & Analysis | UPLC-MS, MAE, UAE, SFE | Faster and more efficient isolation and quantification from natural sources. jfda-online.commdpi.commdpi.com |
| Bioactivity Screening | High-Throughput Screening (HTS) | Rapid identification of new biological targets and activities. |
| Mechanism of Action | Molecular Docking, Molecular Dynamics, CRISPR/Cas9 | Elucidation of binding interactions and cellular pathways. tandfonline.comacs.orgnih.govfrontiersin.org |
Opportunities for Interdisciplinary Collaboration on this compound
The multifaceted nature of this compound’s potential bioactivities necessitates a collaborative approach, integrating expertise from various scientific disciplines.
The identification of this compound as a potent and selective inhibitor of monoamine oxidase B (MAO-B) opens significant avenues for collaboration between natural product chemists, medicinal chemists, pharmacologists, and neuroscientists. nih.gov Such collaborations are essential to explore its therapeutic potential for neurodegenerative diseases like Parkinson's and Alzheimer's disease. news-medical.netnih.gov Preclinical investigations in animal models, led by pharmacologists and neurobiologists, will be crucial to validate the in vitro findings. illinois.edu
Furthermore, its reported antioxidant, antibacterial, and antifungal properties suggest opportunities for collaboration with microbiologists and food scientists to explore its potential as a natural preservative or functional food ingredient. illinois.edunih.gov The synthesis of novel analogues of this compound by synthetic organic chemists could lead to compounds with enhanced potency and improved pharmacokinetic profiles, a key aspect of drug development. acs.orgnih.govnih.gov
| Collaborative Field | Potential Research Focus |
| Neuroscience & Pharmacology | Investigating neuroprotective effects and MAO-B inhibition for neurodegenerative diseases. nih.govnews-medical.netnih.gov |
| Medicinal & Synthetic Chemistry | Design and synthesis of novel analogues with improved bioactivity and drug-like properties. acs.orgnih.govnih.gov |
| Microbiology & Food Science | Exploring antimicrobial and antioxidant properties for food preservation and functional foods. illinois.edunih.gov |
| Biochemistry & Molecular Biology | Elucidating detailed mechanisms of action at the molecular and cellular levels. |
Challenges and Unresolved Questions in this compound Studies
Despite its promise, the research on this compound is not without its challenges and unanswered questions that need to be addressed to move the field forward.
A significant challenge for many isoflavones, likely including this compound, is their low bioavailability and metabolic instability. oaepublish.com The extent to which this compound is absorbed, distributed, metabolized, and excreted in the body remains largely unknown. Understanding its pharmacokinetic profile is a critical and unresolved question that will determine its feasibility as a therapeutic agent.
Another challenge lies in the often-conflicting results observed in clinical trials of isoflavones for various health conditions. oaepublish.comresearchgate.net This highlights the need for well-designed, placebo-controlled clinical trials to rigorously evaluate the efficacy of this compound. The precise molecular mechanisms underlying its observed bioactivities, particularly its MAO-B inhibition and antimicrobial effects, are not fully elucidated and require further investigation. The long-term safety of sustained exposure to this compound also needs to be established.
| Challenge/Unresolved Question | Implication for Research |
| Bioavailability and Pharmacokinetics | Crucial for determining effective in vivo concentrations and potential therapeutic use. oaepublish.com |
| Mechanism of Action | A detailed understanding is needed to optimize its therapeutic application and identify potential side effects. |
| Clinical Efficacy | Requires rigorous, standardized clinical trials to validate health claims. oaepublish.comresearchgate.net |
| Long-term Safety | Essential for any potential application in human health. |
Potential Academic Impact and Future Applications of this compound Research
The continued investigation of this compound holds considerable potential for both academic advancement and the development of new applications in medicine and beyond.
From an academic perspective, the study of this compound contributes to the broader understanding of isoflavone biochemistry and pharmacology. Its selective inhibition of MAO-B makes it a valuable molecular probe for studying the role of this enzyme in neurological processes. nih.gov Research into this compound could also uncover novel structure-activity relationships that inform the design of new enzyme inhibitors. acs.org
The most promising future application for this compound lies in the development of new therapies for neurodegenerative diseases. news-medical.netnih.gov Its ability to selectively inhibit MAO-B suggests it could be a lead compound for drugs aimed at slowing the progression of Parkinson's disease. nih.govnih.gov Furthermore, its antioxidant and anti-inflammatory properties could contribute to its neuroprotective effects. nih.govfrontiersin.org Beyond neuroprotection, its antimicrobial activities could be harnessed in the development of natural food preservatives or as a component of functional foods aimed at promoting gut health. nih.govfuturemarketinsights.com The synthesis of derivatives also opens the door to exploring its potential in other therapeutic areas, such as oncology, where other isoflavones have shown promise. nih.govnih.gov
| Area of Impact | Potential Future Application |
| Neuropharmacology | Lead compound for the development of MAO-B inhibitors for Parkinson's and other neurodegenerative diseases. nih.govnih.gov |
| Medicinal Chemistry | A scaffold for the design of new, potent, and selective enzyme inhibitors. acs.org |
| Food Science & Nutraceuticals | Natural antimicrobial agent for food preservation or as a supplement for gut health. nih.govfuturemarketinsights.com |
| Oncology | Potential for development of anticancer agents through structural modification. nih.govnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
